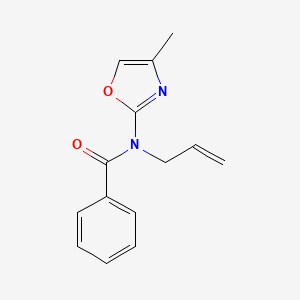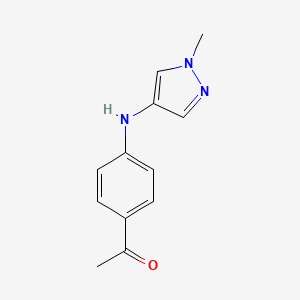
(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” is a complex organic compound with a unique structure. Let’s break it down:
-
Chirality: : The compound is chiral, with two stereocenters at positions 2 and 4 (hence the (2S,4R) designation). This means it exists as two enantiomers, which have different spatial arrangements of atoms.
-
Functional Groups
- A tert-butyl group (t-Bu) at position 2.
- Two methylsulfonyl groups (CH₃SO₂) attached to the pyrrolidine ring.
- An ester group (RCOOR’) at the carboxylate position.
Métodos De Preparación
Synthetic Routes:
Diastereoselective Synthesis: One approach involves diastereoselective synthesis, where the chiral centers are controlled during the reaction. For example, starting from a chiral precursor, the tert-butyl group can be introduced, followed by selective oxidation and esterification steps.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using optimized conditions. Unfortunately, specific industrial processes for this compound are not widely documented.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the sulfide groups (CH₃S) to sulfones (CH₃SO₂).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents:
Oxidizing Agents: Common oxidants include hydrogen peroxide (H₂O₂) or peracids.
Acid or Base: For ester hydrolysis.
Nucleophiles: For substitution reactions.
Major Products:
- The major products depend on the specific reaction conditions. Oxidation yields the corresponding sulfone, while ester hydrolysis produces the carboxylic acid.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Catalysis: The chiral centers make it interesting for asymmetric catalysis.
Materials Science: It could serve as a building block for novel materials.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds: Other chiral pyrrolidine derivatives, such as proline and pipecolic acid, share some structural features.
Uniqueness: “(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” stands out due to its tert-butyl group and dual methylsulfonyl moieties.
Propiedades
Fórmula molecular |
C12H23NO8S2 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
tert-butyl (2S,4R)-4-methylsulfonyloxy-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO8S2/c1-12(2,3)20-11(14)13-7-10(21-23(5,17)18)6-9(13)8-19-22(4,15)16/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
Clave InChI |
DFSNHEWREAAHBX-VHSXEESVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COS(=O)(=O)C)OS(=O)(=O)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1COS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


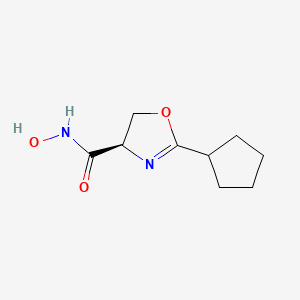
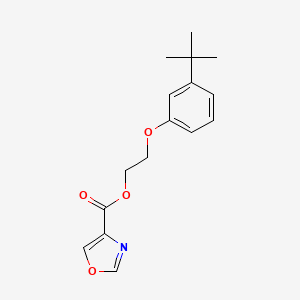

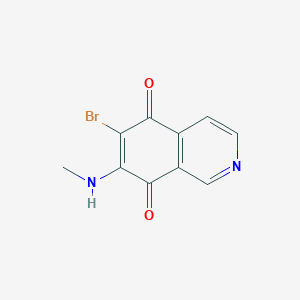
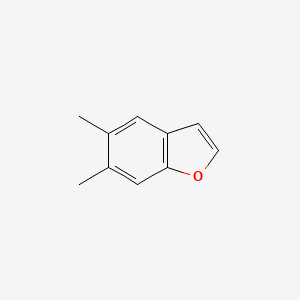
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
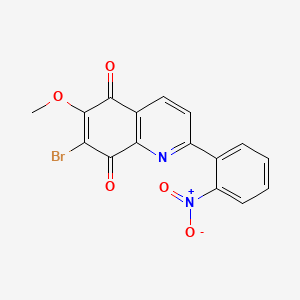


![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
